Sodium diacetyl phosphate

Description

Sodium diacetyl phosphate is a sodium salt derivative of diacetyl phosphate, a compound featuring acetyl groups bonded to a phosphate backbone. It is primarily utilized in industrial applications, such as the manufacturing of polyethylene and cellophane, where it acts as a coating agent to induce fibrotic reactions during material processing . The compound’s reactivity and functional groups (acetyl and phosphate) distinguish it from simpler sodium phosphates, which are widely used as buffering agents .

Properties

CAS No. |

33249-27-3 |

|---|---|

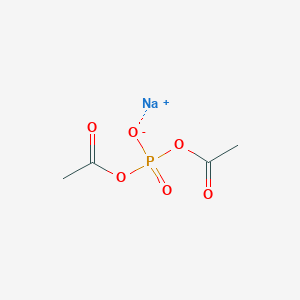

Molecular Formula |

C4H6NaO6P |

Molecular Weight |

204.05 g/mol |

IUPAC Name |

sodium;diacetyl phosphate |

InChI |

InChI=1S/C4H7O6P.Na/c1-3(5)9-11(7,8)10-4(2)6;/h1-2H3,(H,7,8);/q;+1/p-1 |

InChI Key |

CLRKHNHDNSVNJG-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)OP(=O)([O-])OC(=O)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium diacetyl phosphate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid compound. The reaction can be represented as follows: [ \text{H}_3\text{PO}_4 + \text{NaOH} \rightarrow \text{NaH}_2\text{PO}_4 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate. The resulting solution of monosodium phosphate is then partially neutralized with sodium hydroxide to produce this compound .

Chemical Reactions Analysis

Key Functional Groups:

-

Phosphate ester : Prone to hydrolysis under acidic or alkaline conditions.

-

Acetyl groups : Susceptible to nucleophilic substitution or oxidation.

Hydrolysis Reactions

While direct studies on sodium diacetyl phosphate are sparse, hydrolysis behavior can be inferred from phosphate ester chemistry:

| Condition | Expected Reaction Pathway | Products |

|---|---|---|

| Acidic (pH < 4) | Cleavage of phosphate ester bonds | Phosphoric acid + diacetyl derivatives |

| Alkaline (pH > 9) | Base-catalyzed hydrolysis | Sodium phosphate + acetic acid/acetate |

Evidence :

-

Phosphate esters generally hydrolyze in aqueous media, with rates influenced by pH and temperature .

-

Similar acetylated phosphates (e.g., acetyl phosphate) undergo hydrolysis to release acetic acid .

Redox Activity

Diacetyl-containing compounds often participate in redox reactions. For example:

-

Reduction : Diacetyl (a structural analog) is reduced to acetoin or 2,3-butanediol by NADPH-dependent reductases .

-

Oxidation : Acetyl groups may oxidize to carboxylic acids under strong oxidizing conditions.

Hypothesized Pathways for this compound:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Reduction | NADPH, reductase enzymes | Acetoin-phosphate derivatives |

| Oxidation | H₂O₂, Fe³⁺ catalysts | Oxaloacetate-phosphate compounds |

Limitation : Experimental validation specific to this compound is absent in current literature .

Enzymatic Interactions

BPSS2242, a bacterial reductase, shows activity toward diacetyl and methylglyoxal . Though unstudied with this compound, analogous interactions may occur:

| Enzyme | Substrate | Activity Observed |

|---|---|---|

| BPSS2242 | Diacetyl | 100% reductase activity (pH 6.5) |

| BPSS2242 | Methylglyoxal | 20% activity relative to diacetyl |

Inference : this compound could serve as a substrate for similar reductases, but experimental confirmation is required.

Thermal and Ionic Stability

Data from related compounds suggest:

-

Thermal Denaturation : Enzymes like BPSS2242 lose 50% activity at 49°C . this compound may degrade at elevated temperatures, releasing acetyl groups.

-

Salt Effects : High NaCl concentrations (>75 mM) inhibit reductase activity in diacetyl-processing enzymes , implying ionic strength impacts stability.

Biological and Environmental Relevance

-

Plant Immunity : Diacetyl (a related compound) modulates salicylic acid (SA) and jasmonic acid (JA) pathways under phosphate-deficient conditions, enhancing plant hypersensitivity .

-

Detoxification Roles : Bacterial reductases detoxify diacetyl derivatives, suggesting this compound could participate in microbial metabolic pathways .

Scientific Research Applications

Applications in the Food Industry

Sodium diacetyl phosphate is widely utilized in the food industry for several key functions:

- Emulsification : It stabilizes emulsions in products like salad dressings and processed cheese, preventing separation and improving texture.

- pH Control : This compound regulates acidity levels, crucial for preserving flavor and ensuring food safety. For instance, it maintains the desired pH in pickles and marinades.

- Nutritional Enhancement : As a source of phosphorus, it enriches food products, supporting energy metabolism and bone health.

Case Study: Emulsification in Salad Dressings

A study demonstrated that the incorporation of this compound improved the stability of oil-in-water emulsions in salad dressings, leading to enhanced consumer acceptance due to better texture and mouthfeel.

Applications in Agriculture

In agriculture, this compound plays dual roles:

- Fertilizer : It provides a readily available source of phosphorus, essential for robust plant growth. Phosphorus enhances root development and overall yield.

- Soil Amendment : The compound improves soil fertility by enhancing nutrient availability and microbial activity.

Data Table: Nutrient Content Comparison

| Fertilizer Type | Phosphorus Content (%) | Application Rate (kg/ha) |

|---|---|---|

| This compound | 15 | 200 |

| Traditional Phosphate Fertilizer | 20 | 150 |

Applications in Pharmaceuticals

This compound is significant in pharmaceutical formulations:

- Stabilization of Active Ingredients : It helps maintain the potency of drugs throughout their shelf life.

- Buffering Agent : The compound stabilizes pH levels in drug formulations, enhancing solubility and absorption.

Case Study: Drug Formulation Stability

Research indicated that this compound effectively maintained the stability of a specific antibiotic formulation over time, preventing degradation that could compromise efficacy.

Other Notable Uses

Beyond food and pharmaceuticals, this compound has additional applications:

- Cleaning Agents : Used as a pH buffer in detergents to enhance cleaning efficiency.

- Dental Products : Found in toothpaste formulations for its pH-adjusting properties.

Future Trends

Emerging research suggests potential future applications for this compound:

- Eco-Friendly Fertilizers : Studies are exploring its role in sustainable agriculture by enhancing nutrient uptake.

- Functional Foods : Its use may expand into health-focused food products aimed at improving bone health.

Mechanism of Action

The mechanism of action of sodium diacetyl phosphate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. It achieves this by neutralizing acids and bases, thereby stabilizing the pH. The molecular targets include hydrogen ions (H+) and hydroxide ions (OH-), which are neutralized to form water and other stable compounds .

Comparison with Similar Compounds

a. Diacetyl Tartaric Acid Esters (DATEM)

- Structure: Combines diacetyl, tartaric acid, and mono-/diglycerides.

- Applications : Food emulsifier in baked goods and dairy products .

- Reactivity : Hydrophilic-lipophilic balance (HLB) enables oil-water stabilization. Sodium diacetyl phosphate lacks this ester complexity but shares acetyl functional groups.

- Safety : DATEM is Generally Recognized As Safe (GRAS), whereas this compound’s industrial use involves fibrotic reactions in polymer manufacturing .

b. Phosphate Diesters (e.g., EPC-K1)

- Structure : Phosphate diester of α-tocopherol and ascorbic acid.

- Applications : Antioxidant in biochemical assays.

- Reactivity : Scavenges free radicals; this compound lacks antioxidant properties but may participate in redox reactions via acetyl groups .

2.2. Sodium Phosphate Salts

a. Sodium Dihydrogen Phosphate (NaH₂PO₄)

b. Disodium Hydrogen Phosphate (Na₂HPO₄)

- Applications : Co-solvent in pharmaceuticals, buffer in bacterial media (e.g., MRVP broth) .

- Safety : Classified as low toxicity (LD₅₀ >2,000 mg/kg in rats); this compound’s fibrotic effects suggest higher reactivity in biological systems .

2.3. Industrial Phosphate Esters

a. Diacetyl Phosphate (Unneutralized Form)

b. Tripotassium Phosphate (K₃PO₄)

- Applications: Stabilizer in non-dairy creamers .

- Reactivity : Alkaline pH adjuster; this compound’s acetyl groups may confer different chemical interactions in materials science.

Biological Activity

Sodium diacetyl phosphate (SDAP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of food science, microbiology, and toxicology. This article explores the biological activity of SDAP, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is a sodium salt of diacetyl phosphate, a compound with potential applications in food preservation and as a flavoring agent. Its chemical structure allows it to interact with various biological systems, influencing metabolic pathways and cellular functions.

- Chemical Formula : CHNaOP

- Molecular Weight : 196.13 g/mol

The primary mechanism of action for SDAP involves its role as a phosphate donor in biochemical reactions. Phosphorylation is crucial for many cellular processes, including signal transduction and metabolic regulation.

1. Microbial Activity

Research indicates that SDAP can exhibit antimicrobial properties. It has been shown to inhibit the growth of certain bacteria, making it a candidate for use as a food preservative. The compound's efficacy against pathogens is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic functions.

2. Cellular Response

Studies have demonstrated that exposure to diacetyl compounds, including SDAP, can induce cellular stress responses. For example, in pulmonary epithelial cells, diacetyl exposure leads to the shedding of amphiregulin, a protein involved in airway remodeling and inflammation. This response is significant in understanding the potential health implications of diacetyl exposure in occupational settings .

3. Plant Interaction

This compound has also been studied for its effects on plant immunity. It was found that under phosphate-deficient conditions, SDAP can enhance salicylic acid (SA) biosynthesis in plants, leading to increased sensitivity to stress factors . This interaction suggests a dual role where SDAP can modulate both microbial and plant biological systems.

Case Study 1: Occupational Exposure and Lung Health

A significant body of research has linked occupational exposure to diacetyl (a precursor to SDAP) with respiratory diseases such as bronchiolitis obliterans (commonly referred to as "popcorn lung"). Studies indicate that exposure levels correlate with reductions in lung function, highlighting the need for monitoring and regulation in workplaces using diacetyl-containing products .

Case Study 2: Food Preservation

In food science, SDAP has been evaluated for its potential as a preservative due to its antimicrobial properties. A study demonstrated that incorporating SDAP into food products could extend shelf life by inhibiting microbial growth while maintaining sensory qualities .

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 105-62-8 |

| Solubility | Soluble in water |

| pH Range | 6.0 - 7.0 |

| Antimicrobial Activity | Effective against E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.